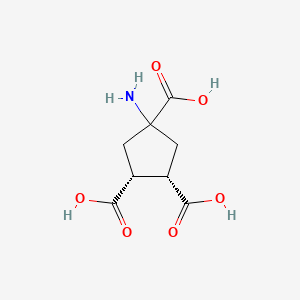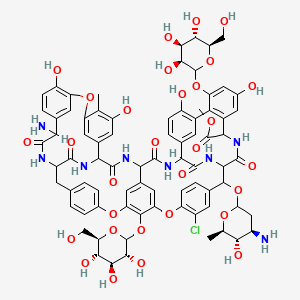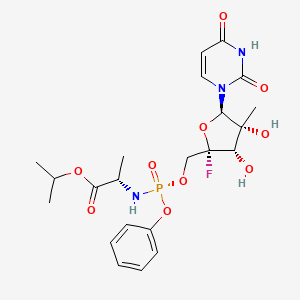
2-Thiophenecarboxylic acid, 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl)-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AGN 191864 is a biochemical.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structure-Activity Relationships in Retinoid Research
The compound has been utilized in the synthesis of retinoid X receptor (RXR)-selective compounds. These compounds play a significant role in understanding the biological functions of individual retinoid receptors. Studies have shown that RXR-selective compounds can be used as pharmacological tools, offering insights into retinoid receptor functions and their potential therapeutic applications, particularly in cancer treatment (Boehm et al., 1994).
2. Impact on Biological Activity in Aromatic Retinoids
Structural modifications in aromatic retinoids, including this compound, have been studied to understand their impact on biological activity. These studies provide valuable information on the geometric constraints and conformational requirements necessary for high biological activity, contributing significantly to the field of medicinal chemistry (Dawson et al., 1989).
3. Application in PET Imaging for CNS Diseases
The compound has been synthesized for use in positron emission tomography (PET) imaging studies. These studies aim to understand the distribution and effectiveness of RXR partial agonists in the treatment of central nervous system diseases like Alzheimer's and Parkinson's (Shibahara et al., 2017).
4. Exploring RXR Agonism and Selectivity in Drug Development
Research into RXR-selective agonists, including this compound, helps in developing drugs with improved selectivity and potency. These studies are crucial for advancing our understanding of RXR-mediated pathways and their implications in conditions like cutaneous T-cell lymphoma (Heck et al., 2016).
5. Understanding Retinoid Receptor Agonism in Liver Health
Studies involving this compound have helped understand the effects of RXR agonists on liver health. These studies provide insights into the biochemical basis of RXR agonist-induced changes, like hepatomegaly, which is critical for assessing the therapeutic applications and potential side effects of these compounds (Standeven et al., 1997).
Eigenschaften
CAS-Nummer |
169702-47-0 |
|---|---|
Produktname |
2-Thiophenecarboxylic acid, 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl)-, (E)- |
Molekularformel |
C22H26O2S |
Molekulargewicht |
354.51 |
IUPAC-Name |
2-Thiophenecarboxylic acid, 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl)-, (E)- |
InChI |
InChI=1S/C22H26O2S/c1-14-12-17-18(22(4,5)11-10-21(17,2)3)13-15(14)6-7-16-8-9-19(25-16)20(23)24/h6-9,12-13H,10-11H2,1-5H3,(H,23,24)/b7-6+ |
InChI-Schlüssel |
ABLIGCMMHQVGHP-VOTSOKGWSA-N |
SMILES |
O=C(C1=CC=C(/C=C/C2=C(C)C=C3C(C)(C)CCC(C)(C)C3=C2)S1)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AGN191864; AGN-191864; AGN 191864; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide](/img/structure/B605167.png)







